![molecular formula C19H21N3O4 B4500316 4-({[(3-氧代-3,5,6,7,8,9-六氢-2H-环庚并[c]哒嗪-2-基)乙酰]氨基}甲基)苯甲酸](/img/structure/B4500316.png)

4-({[(3-氧代-3,5,6,7,8,9-六氢-2H-环庚并[c]哒嗪-2-基)乙酰]氨基}甲基)苯甲酸

描述

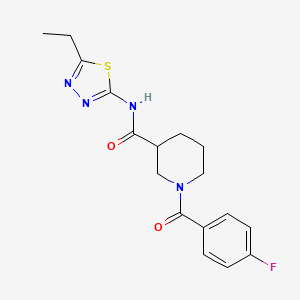

4-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)benzoic acid is a useful research compound. Its molecular formula is C19H21N3O4 and its molecular weight is 355.4 g/mol. The purity is usually 95%.

The exact mass of the compound 4-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)benzoic acid is 355.15320616 g/mol and the complexity rating of the compound is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和生物活性评估

新型吲哚并哒嗪酮衍生物的合成,包括与4-({[(3-氧代-3,5,6,7,8,9-六氢-2H-环庚并[c]哒嗪-2-基)乙酰]氨基}甲基)苯甲酸相关的结构,一直是旨在发现具有潜在生物活性的化合物的研究重点。这些化合物显示出多种多样的生物活性,包括抗菌特性,突出了它们作为新治疗剂支架的潜力(Abubshait,2007)。

抗高血压和抗血栓特性

对取代的苯并[h]肉桂酮和3H-苯并[6,7]环庚并[1,2-c]哒嗪酮的研究,它们与所讨论的化合物在结构上相似,已经证明了显着的抗高血压、正性肌力和抗血栓特性。这些发现表明此类化合物与传统的5H-茚并[1,2-c]哒嗪酮在结构上存在明显差异,但与治疗高血压和血栓形成有关(Cignarella等,1989)。

杂环化合物合成

已经探索了相关腈化合物在合成各种杂环衍生物中的用途,证明了此类核心结构在有机合成中的多功能性。这些衍生物以其元素和光谱数据为特征,进一步扩展了潜在药物应用的化学空间(Fadda等,2012)。

抗菌和抗真菌活性

对源自相关结构的新型杂环化合物的研究阐明了它们的预期抗菌活性。这强调了此类化合物在发现新的抗菌和抗真菌剂中发挥作用的潜力,这对于对抗耐药菌株至关重要(El-hashash等,2015)。

荧光探针开发

用于检测高反应性氧物种的新型荧光探针的设计和合成突出了另一条应用途径。此类探针衍生自与关注化合物在概念上相似的氧杂蒽,在了解氧化应激及其影响的生物和化学研究中发挥着重要作用(Setsukinai等,2003)。

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound often begins with the preparation of 3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin, which is then subjected to an acetylation reaction with an appropriate acyl chloride to introduce the acetylamino group. The resulting intermediate is further reacted with a benzyl halide to form the final product. Typical reaction conditions involve:

Using solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions.

Catalysts like pyridine for the acetylation step.

Temperature control, often conducted at room temperature to moderately elevated temperatures.

Industrial Production Methods: On an industrial scale, these reactions are typically optimized for yield and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. Purification steps like recrystallization or chromatographic techniques are implemented to ensure the final product's purity.

化学反应分析

Types of Reactions: This compound undergoes various chemical reactions, such as:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Reduction reactions, particularly at the ketone group.

Substitution: Nucleophilic substitutions at the benzylic position.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Organic halides with suitable nucleophiles (amines, alcohols).

Major Products Formed: The primary products of these reactions include modified versions of the original compound, with variations at the benzoic acid moiety or the cycloheptapyridazin ring.

Scientific Research Applications: The applications of 4-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)benzoic acid span across multiple domains:

Chemistry: Utilized as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a candidate for drug development due to its potential bioactivity.

Industry: Employed in the production of specialized materials and as a reagent in organic synthesis.

Mechanism of Action: The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The benzoic acid moiety is known to participate in hydrogen bonding, while the cycloheptapyridazin ring may interact with biological enzymes or receptors. The compound's action often involves modulation of enzymatic activity or interference with cellular processes at a molecular level.

Comparison with Similar Compounds: When comparing 4-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)benzoic acid with similar compounds, its unique structural elements stand out. Similar compounds include:

4-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}phenyl)acetic acid

4-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)-benzenesulfonic acid

These compounds share the core cycloheptapyridazin structure but differ in the functional groups attached to the benzoic acid moiety, resulting in varied reactivity and biological activity.

属性

IUPAC Name |

4-[[[2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetyl]amino]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c23-17(20-11-13-6-8-14(9-7-13)19(25)26)12-22-18(24)10-15-4-2-1-3-5-16(15)21-22/h6-10H,1-5,11-12H2,(H,20,23)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGHYXWTAGOYPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4500234.png)

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(6-hydroxy-5-methylpyrazin-2-yl)sulfanyl]ethanone](/img/structure/B4500255.png)

![4-{6-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B4500262.png)

![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4500266.png)

![3-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4500274.png)

![4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B4500282.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B4500293.png)

![4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-N-(4-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B4500302.png)

![N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4500313.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4500314.png)

![7-methyl-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B4500326.png)